

Anhydrous Suzuki-Miyaura Cross-Coupling of Alkylboronic Esters: Application Notes and Protocols

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Compound of Interest

Compound Name: *Bpin-Cyclohexene-C-COOEt*

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This document provides detailed application notes and experimental protocols for the anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters. This innovative approach offers significant advantages over traditional aqueous methods, including rapid reaction times, high yields, and broad functional group tolerance, making it a valuable tool in modern synthetic chemistry and drug discovery. The protocols described herein are primarily based on the work of Bock and Denmark, who have developed a robust and efficient homogeneous system for this transformation.^{[1][2][3][4][5][6][7]}

The key to this methodology is the use of a soluble base, potassium trimethylsilanolate (TMSOK), in anhydrous solvents, which allows for a homogeneous reaction mixture.^{[1][3][4][5]} This circumvents the mass transfer limitations often encountered in biphasic Suzuki-Miyaura couplings, leading to more reproducible results and significantly faster reaction rates.^{[1][6]} The combination of the AntPhos ligand, a palladium catalyst, and neopentyl diol alkylboronic esters has proven to be particularly effective for this transformation.^{[1][2][3][5][6]}

Data Presentation: Reaction Scope and Performance

The anhydrous Suzuki-Miyaura cross-coupling of alkylboronic esters exhibits a broad substrate scope with respect to both the aryl halide and the alkylboronic ester. The following tables

summarize the performance of this methodology with various substrates, highlighting the high yields and selectivities achieved in short reaction times.

Table 1: Aryl Halide Scope in Anhydrous Suzuki-Miyaura Coupling with an Alkylboronic Ester

Entry	Aryl Halide	Product	Time (min)	Yield (%)	l/b ratio
1	4-Bromobenzonitrile	4-(sec-butyl)benzonitrile	20	96	>99:1
2	4-Bromoanisole	4-sec-butylanisole	120	75	13:1
3	2-Bromonaphthalene	2-(sec-butyl)naphthalene	15	92	>99:1
4	3-Bromopyridine	3-(sec-butyl)pyridine	20	85	>99:1
5	1-Bromo-4-(trifluoromethyl)benzene	1-(sec-butyl)-4-(trifluoromethyl)benzene	25	88	>99:1
6	Methyl 4-bromobenzoate	Methyl 4-(sec-butyl)benzoate	20	91	>99:1

Reactions were typically run with 1.00 mmol of aryl halide and 1.20 equiv of the neopentylidol sec-butylboronic ester. Yields are for the isolated product. l/b = linear/branched ratio.^[3]

Table 2: Alkylboronic Ester Scope in Anhydrous Suzuki-Miyaura Coupling with 2-Bromonaphthalene

Entry	Alkylboronic Ester	Product	Time (min)	Yield (%)
1	Methylboronic ester	2-Methylnaphthalene	20	85
2	Cyclopropylboronic ester	2-Cyclopropylnaphthalene	20	94
3	Benzylboronic ester	2-Benzyl-naphthalene	20	78
4	(3-Chloropropyl)boronic ester	2-(3-Chloropropyl)naphthalene	20	82
5	(3-(tert-butyldimethylsilyloxy)propyl)boronic ester	2-(3-(tert-butyldimethylsilyloxy)propyl)naphthalene	20	89
6	(2-(1,3-dioxan-2-yl)ethyl)boronic ester	2-(2-(1,3-dioxan-2-yl)ethyl)naphthalene	20	75

Reactions were typically run with 1.00 mmol of 2-bromonaphthalene and 1.20 equiv of the neopentyldiol alkylboronic ester. Yields are for the isolated product.[3]

Experimental Protocols

The following are detailed protocols for the preparation of a neopentyldiol alkylboronic ester and a general procedure for the anhydrous Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Preparation of Neopentyldiol Alkylboronic Ester

This protocol describes the synthesis of a neopentyldiol boronic ester from the corresponding boronic acid.

Materials:

- Alkylboronic acid (1.0 equiv)
- Neopentyl glycol (1.1 equiv)
- Toluene
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle or oil bath

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, add the alkylboronic acid (1.0 equiv) and neopentyl glycol (1.1 equiv).
- Add toluene to the flask to create a suspension.
- Fit the flask with a Dean-Stark apparatus and a reflux condenser.
- Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 1.5-2 hours).
- Allow the reaction mixture to cool to room temperature.
- Transfer the solution to a separatory funnel and wash with deionized water (4 x volume of toluene).

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to yield the neopentyldiol alkylboronic ester, which is typically a white solid.

Protocol 2: General Procedure for Anhydrous Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a neopentyldiol alkylboronic ester under anhydrous conditions.

Materials:

- Aryl halide (1.0 equiv)
- Neopentyldiol alkylboronic ester (1.2 equiv)
- Pd-catalyst (e.g., Pd-P(t-Bu)₃-G3, 2 mol %)
- AntPhos ligand (if not using a pre-catalyst)
- Potassium trimethylsilanolate (TMSOK) (1.4 equiv)
- Anhydrous solvent (e.g., THF or 1,4-dioxane)
- Schlenk flask or glovebox
- Magnetic stirrer and stir bar
- Nitrogen or Argon source

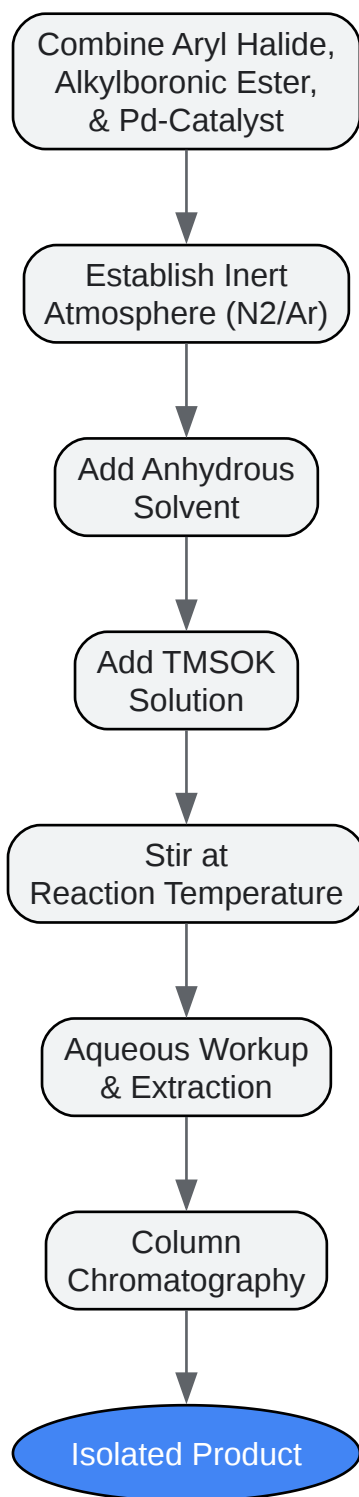
Procedure:

- In a glovebox or under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), neopentyldiol alkylboronic ester (1.2 equiv), and the palladium catalyst (2 mol %) to a dry Schlenk flask equipped with a magnetic stir bar.

- Seal the flask, remove it from the glovebox (if used), and evacuate and backfill with the inert gas three times.
- In a separate flask inside the glovebox, weigh the potassium trimethylsilanolate (TMSOK) (1.4 equiv).
- Dissolve the TMSOK in the anhydrous solvent.
- Add the anhydrous solvent to the Schlenk flask containing the aryl halide and boronic ester.
- Add the TMSOK solution to the reaction mixture. The reaction is often exothermic.
- Stir the reaction at the desired temperature (e.g., room temperature or elevated temperatures as indicated in the data tables) and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
- Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
- Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired cross-coupled product.

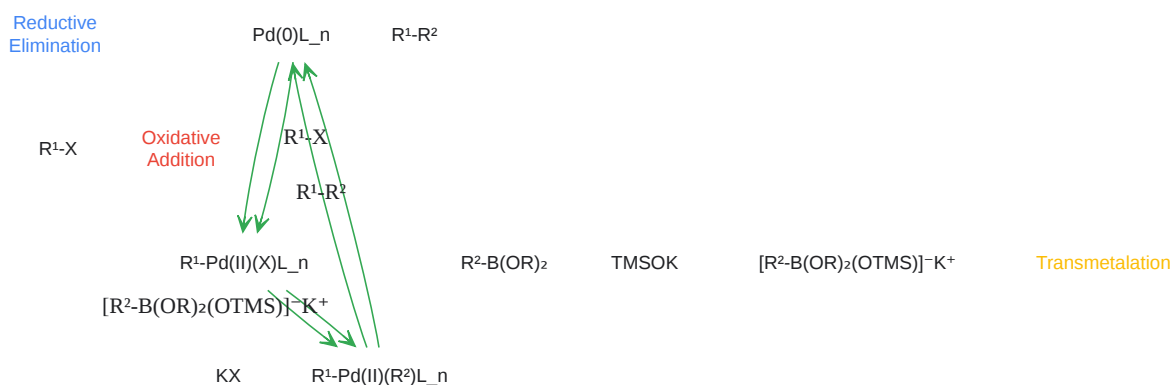
Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the anhydrous Suzuki-Miyaura cross-coupling reaction.



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Anhydrous Suzuki-Miyaura Experimental Workflow.



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Suzuki-Miyaura Catalytic Cycle.

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